N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide is an organic compound with the molecular formula C13H21N3O This compound is characterized by the presence of an amino group, a methyl group, and a propyl chain attached to a beta-alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-3-methylphenol and beta-alanine.
Formation of Intermediate: The 4-amino-3-methylphenol is reacted with a suitable protecting group to protect the amino group. This is followed by the reaction with a propyl halide to introduce the propyl chain.
Coupling Reaction: The protected intermediate is then coupled with beta-alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Deprotection: The final step involves the removal of the protecting group to yield N3-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactor systems allows for precise control over reaction conditions, leading to higher purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N3-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Shares a similar amino and methyl group structure but differs in the presence of a benzamide group.
4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide: Contains a similar amino and methyl group but has a pyridine and sulfonamide group instead.
Uniqueness
N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide is unique due to its specific combination of a beta-alaninamide backbone with a propyl chain and an amino-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
142155-64-4 |
---|---|
Molecular Formula |
C13H21N3O |
Molecular Weight |
235.33 g/mol |
IUPAC Name |
3-[3-(4-amino-3-methylphenyl)propylamino]propanamide |
InChI |
InChI=1S/C13H21N3O/c1-10-9-11(4-5-12(10)14)3-2-7-16-8-6-13(15)17/h4-5,9,16H,2-3,6-8,14H2,1H3,(H2,15,17) |
InChI Key |
PCSDOPMXRGQRMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCNCCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.